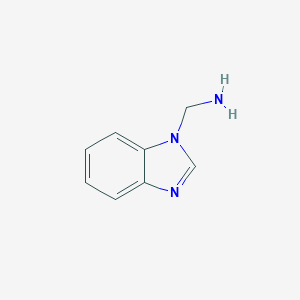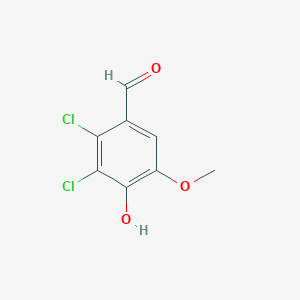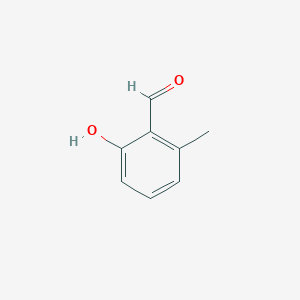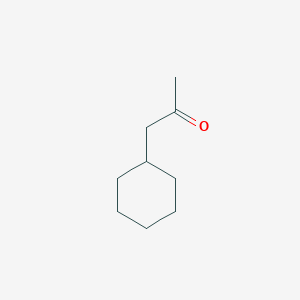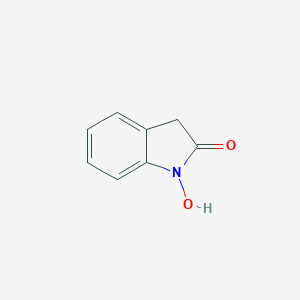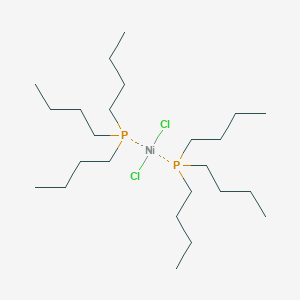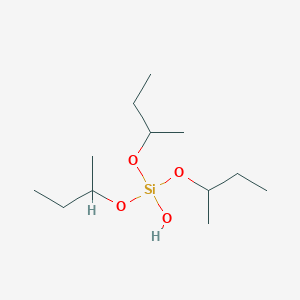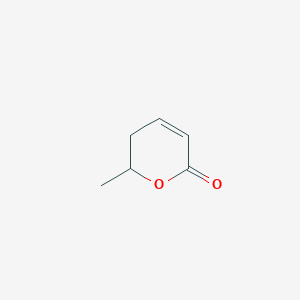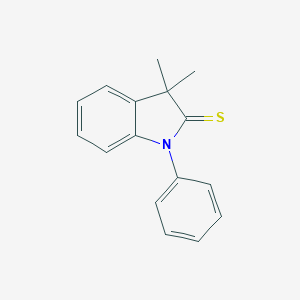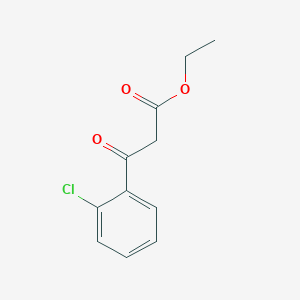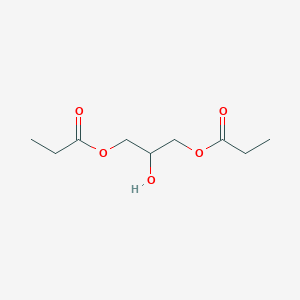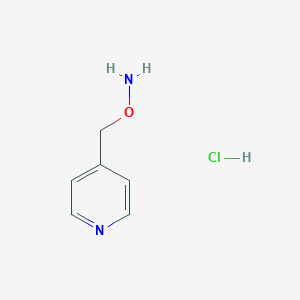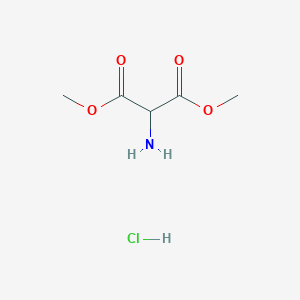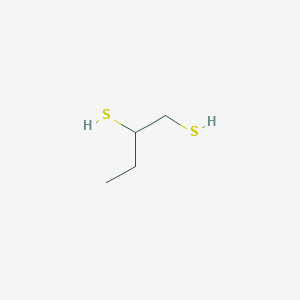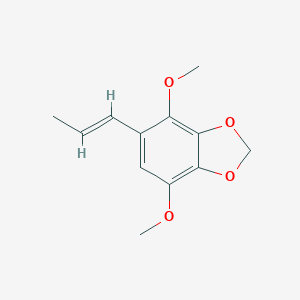
4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol, also known as safrole, is a natural organic compound found in various plants, including sassafras, nutmeg, and cinnamon. It is widely used in the synthesis of many important chemicals, including MDMA (ecstasy) and MDA (sally).
Aplicaciones Científicas De Investigación
Antitumor Effects
4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol, also known as apiole, has demonstrated promising antitumor effects. A study by Wei et al. (2012) found that apiole significantly decreased the growth of COLO 205 human colon cancer cell tumor xenografts in mice, highlighting its potential in cancer treatment (Wei et al., 2012). Another study by Lien et al. (2011) supported these findings, showing that apiole can suppress COLO 205 cell growth, suggesting potential applications in colorectal cancer therapy (Lien et al., 2011).
Pharmaceutical Studies
The compound has been isolated from various plant species and studied for pharmaceutical applications. For example, Manalo et al. (1983) isolated the compound from Peperomia pellucida, indicating its presence in different botanical sources (Manalo et al., 1983).
Chemical Synthesis and Reactions
Research has also focused on the synthesis and reactions of 4,7-dimethoxy-5-(1-propenyl)-1,3-benzodioxol. Daliacker et al. (1986) described the preparation of this compound and its reactions, contributing to the understanding of its chemical properties (Daliacker et al., 1986).
Biological Activities
Apart from its anticancer potential, studies have explored its broader biological activities. For instance, Alberola et al. (2010) investigated derivatives of benzodioxole, including 4,7-dimethoxy-1,3-benzodioxol, for their potential in various biological applications (Alberola et al., 2010).
Propiedades
Número CAS |
17672-88-7 |
|---|---|
Nombre del producto |
4,7-Dimethoxy-5-(1-propenyl)-1,3-benzodioxol |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4,7-dimethoxy-5-[(E)-prop-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4-6H,7H2,1-3H3/b5-4+ |
Clave InChI |
XKCIPTFOQRVXGG-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/C1=CC(=C2C(=C1OC)OCO2)OC |
SMILES |
CC=CC1=CC(=C2C(=C1OC)OCO2)OC |
SMILES canónico |
CC=CC1=CC(=C2C(=C1OC)OCO2)OC |
Sinónimos |
isoapiole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



